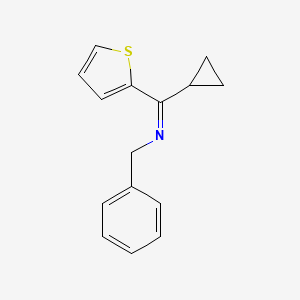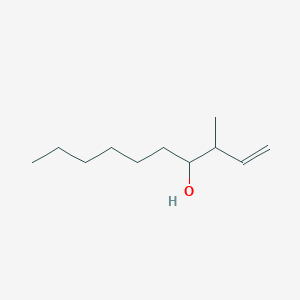
8,8-Dimethylnonanenitrile;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethylnonanenitrile;iron is a coordination compound that involves the interaction between 8,8-Dimethylnonanenitrile and iron ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethylnonanenitrile;iron typically involves the reaction of 8,8-Dimethylnonanenitrile with iron salts under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product. For instance, the reaction might be carried out in an inert atmosphere to prevent oxidation of the iron ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethylnonanenitrile;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the iron center.
Substitution: Ligands in the coordination sphere of iron can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield iron(III) complexes, while reduction reactions could produce iron(II) species.
Scientific Research Applications
8,8-Dimethylnonanenitrile;iron has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as magnetic nanoparticles for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 8,8-Dimethylnonanenitrile;iron involves the interaction of the iron center with various molecular targets. The iron ion can undergo redox reactions, facilitating electron transfer processes that are crucial for its biological and catalytic activities. The pathways involved may include the activation of molecular oxygen, coordination to substrates, and subsequent transformation through electron transfer.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8,8-Dimethylnonanenitrile;iron include other iron coordination complexes, such as:
- Iron(III) acetylacetonate
- Iron(II) chloride
- Iron(III) nitrate
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration and the presence of the 8,8-Dimethylnonanenitrile ligand
Properties
CAS No. |
115677-47-9 |
|---|---|
Molecular Formula |
C11H21FeN |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
8,8-dimethylnonanenitrile;iron |
InChI |
InChI=1S/C11H21N.Fe/c1-11(2,3)9-7-5-4-6-8-10-12;/h4-9H2,1-3H3; |
InChI Key |
JREKEJOMRRVTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCC#N.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
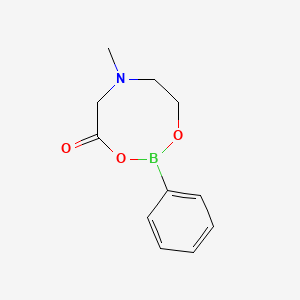

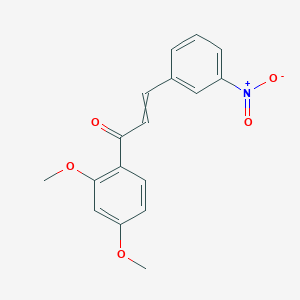
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
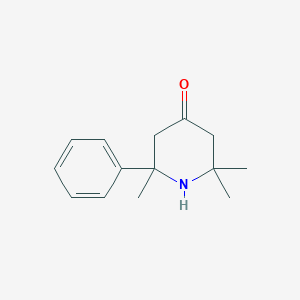

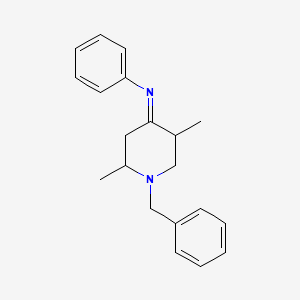

![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
